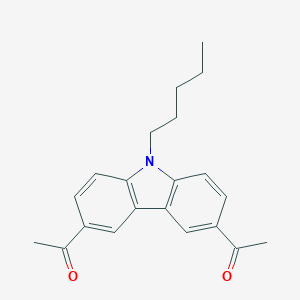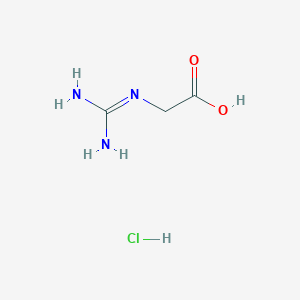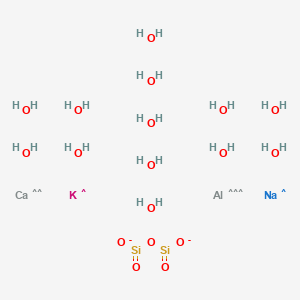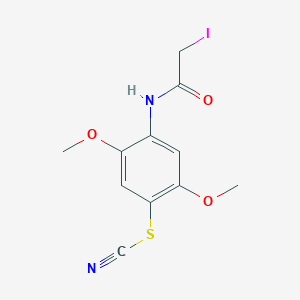
3,6-Diacetyl-9-pentyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diacetyl-9-pentyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood. However, it is believed that 3,6-Diacetyl-9-pentyl-9H-carbazole interacts with lipid membranes and forms aggregates, which results in changes in the fluorescence properties of the compound. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays.
Biochemische Und Physiologische Effekte
3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, its effects on living organisms are not fully understood. Studies have shown that 3,6-Diacetyl-9-pentyl-9H-carbazole can interact with lipid membranes and alter their properties. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,6-Diacetyl-9-pentyl-9H-carbazole in lab experiments is its ability to act as a fluorescent probe. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, one of the limitations of using 3,6-Diacetyl-9-pentyl-9H-carbazole is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3,6-Diacetyl-9-pentyl-9H-carbazole. One potential area of research is the development of new synthetic methods for 3,6-Diacetyl-9-pentyl-9H-carbazole that can improve its solubility in water. Additionally, research can be conducted to further understand the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole and its interactions with lipid membranes. Furthermore, 3,6-Diacetyl-9-pentyl-9H-carbazole can be explored as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3,6-Diacetyl-9-pentyl-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process, and its scientific research applications include its use as a fluorescent probe and a potential therapeutic agent. Although the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood, it has been shown to have anti-inflammatory and antioxidant properties. While 3,6-Diacetyl-9-pentyl-9H-carbazole has several advantages for lab experiments, its limited solubility in water is a major limitation. Future research on 3,6-Diacetyl-9-pentyl-9H-carbazole can focus on developing new synthetic methods, understanding its mechanism of action, and exploring its potential therapeutic applications.
Synthesemethoden
The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process that begins with the reaction of carbazole with acetic anhydride to form 3,6-diacetylcarbazole. This intermediate is then reacted with pentylamine in the presence of a catalyst to form 3,6-diacetyl-9-pentylcarbazole. Finally, this compound is subjected to a deacetylation reaction to produce 3,6-diacetyl-9-pentyl-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
3,6-Diacetyl-9-pentyl-9H-carbazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6-Diacetyl-9-pentyl-9H-carbazole is in the field of fluorescence microscopy. 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent probe to visualize lipid droplets in cells. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent sensor for the detection of metal ions and pH changes in biological systems.
Eigenschaften
CAS-Nummer |
10511-39-4 |
|---|---|
Produktname |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
ONKOWYDIQMQTBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyme |
3,6-Diacetyl-9-pentyl-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)



![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)








